2-Ethylhexanoic acid
Overview
Description
It is a carboxylic acid that appears as a colorless viscous oil and is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . This compound is supplied as a racemic mixture and is known for its applications in various industrial processes.
Mechanism of Action
Target of Action
2-Ethylhexanoic acid (2-EHA) is an organic compound that primarily targets metal cations . It forms compounds with metal cations that have stoichiometry as metal acetates . These ethylhexanoate complexes are used in organic and industrial chemical synthesis .
Mode of Action
The interaction of 2-EHA with its targets results in the formation of lipophilic metal derivatives that are soluble in nonpolar organic solvents . These metal complexes function as catalysts in polymerizations as well as for oxidation reactions .
Biochemical Pathways
The anaerobic degradation of 2-EHA involves a 2-phase degradation pathway, which includes three groups of bacteria . This process is part of the larger biochemical pathway of fatty acid metabolism.
Result of Action
The result of 2-EHA’s action is the production of lipophilic metal derivatives that are soluble in nonpolar organic solvents . These derivatives are used in various industrial applications, including the synthesis of alkyd resins, which provide improved yellowing resistance compared to standard fatty acids .
Action Environment
The action, efficacy, and stability of 2-EHA can be influenced by environmental factors. For instance, it’s recommended to avoid breathing vapors or mists of 2-EHA, and to ensure adequate ventilation, especially in confined areas . Additionally, 2-EHA should be kept away from heat and sources of ignition due to its flammability .
Biochemical Analysis
Biochemical Properties
2-Ethylhexanoic acid plays a significant role in biochemical reactions, particularly in the formation of metal complexes. These complexes are used in organic and industrial chemical synthesis, functioning as catalysts in polymerizations and oxidation reactions . The compound interacts with metal cations to form ethylhexanoate complexes, which are highly soluble in nonpolar solvents . These interactions are crucial for various biochemical processes, including the regulation of enzyme activities and the stabilization of protein structures.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to regulate the rhythmic expression of genes involved in glucose and lipid metabolism, such as PLIN2 and AVPR1A . Additionally, this compound acts as a negative regulator of adipocyte differentiation by modulating the expression of early-phase genes like MMP3 . These effects highlight the compound’s role in controlling adipogenesis, adipocyte size, and insulin sensitivity in obesity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It regulates the intracellular concentration of cyclic nucleotides by catalyzing the hydrolysis of cGMP to 5’-GMP . This regulation is essential for nitric-oxide-generated cGMP signaling pathways . The compound’s ability to modulate enzyme activities and gene expression underscores its importance in various biochemical and physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that this compound can influence cellular processes over extended periods, potentially leading to changes in cell function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound does not exhibit adverse effects on reproduction at the highest doses tested . At high doses, this compound can cause kidney pathology and other toxic effects . These findings highlight the importance of dosage considerations in the use of this compound in biochemical and pharmacological research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the anaerobic degradation pathway. This pathway involves multiple groups of bacteria that degrade the compound through a two-phase process . The compound’s interactions with enzymes and cofactors in these pathways are essential for its metabolism and the regulation of metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in nonpolar solvents facilitates its distribution in lipid-rich environments . These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within cells can affect its activity and function, particularly in processes involving lipid metabolism and enzyme regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexanoic acid is produced industrially from propylene. The process involves several steps:
Hydroformylation of Propylene: Propylene is hydroformylated to give butyraldehyde.
Aldol Condensation: The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal.
Hydrogenation: 2-Ethylhexenal is hydrogenated to produce 2-ethylhexanal.
Oxidation: Finally, 2-ethylhexanal is oxidized to yield this compound.
Industrial Production Methods: An efficient method for the synthesis of this compound involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide in isobutanol as a solvent under mild conditions. This method achieves high selectivity (>99%) for this compound .
Chemical Reactions Analysis
2-Ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of N-hydroxyphthalimide.
Reduction: Common reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various reagents depending on the desired substitution product.
Major Products:
Oxidation: Produces various oxidized derivatives.
Reduction: Produces alcohols.
Substitution: Produces substituted carboxylic acids.
Scientific Research Applications
2-Ethylhexanoic acid has numerous applications in scientific research and industry:
Chemistry: Used to prepare metal derivatives that act as catalysts in polymerization reactions and oxidation processes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Functions as a stabilizer for polyvinyl chlorides, a coolant in automotive applications, a synthetic lubricant, a wetting agent, a co-solvent, and a defoaming agent in pesticides
Comparison with Similar Compounds
2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal complexes in nonpolar solvents. Similar compounds include:
- 2-Methylhexane
- 3-Methylhexane
- 2-Methylheptane
- 3-Methylheptane
- 2-Ethylhexanol
- Valproic acid
- Propylheptyl alcohol
These compounds share structural similarities but differ in their specific applications and properties. For instance, 2-ethylhexanol is primarily used as a plasticizer, while valproic acid is a well-known pharmaceutical compound used in the treatment of epilepsy.
Properties
CAS No. |
125804-07-1 |
---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
tridecyl 2-ethylhexanoate |
InChI |
InChI=1S/C21H42O2/c1-4-7-9-10-11-12-13-14-15-16-17-19-23-21(22)20(6-3)18-8-5-2/h20H,4-19H2,1-3H3 |
InChI Key |
BFRLRPIMWQKGTM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C(CC)CCCC |
boiling_point |
442 °F at 760 mm Hg (NTP, 1992) 228.0 °C 228 °C 227 °C 442°F |
Color/Form |
Clear liquid |
density |
0.903 (USCG, 1999) 0.9031 g/cu cm at 25 °C Relative density (water = 1): 0.90 0.903 |
flash_point |
260 °F (NTP, 1992) 114 °C (closed cup) 245 °F (118 °C) (OPEN CUP) 118 °C o.c. 260°F |
melting_point |
-117 °F (NTP, 1992) -59 °C -117°F |
149-57-5 56006-48-5 61788-37-2 125804-07-1 |
|
physical_description |
Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers. Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. A colorless to light yellow liquid with a mild odor. |
Pictograms |
Health Hazard |
solubility |
less than 1 mg/mL at 84° F (NTP, 1992) 0.01 M Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol. Solubility in water = 1.4 g/L water at 25 °C. In water at 20 °C, 0.2 wt %. /2,000 mg/L/ 2 mg/mL at 20 °C Solubility in water, g/100ml: 0.14 (very poor) |
Synonyms |
2-ethylhexanoic acid Sinesto B |
vapor_density |
5.0 (AIR= 1) Relative vapor density (air = 1): 5 |
vapor_pressure |
0.03 mmHg 0.03 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 4 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-ethylhexanoic acid?
A: this compound has the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A: Yes, 2-EHA's spectroscopic properties have been characterized. For instance, its 1H NMR (400 MHz, CDCl3) shows signals at δ 2.28 (tt, J = 8.5, 5.5 Hz, 1H), 1.72–1.42 (m, 4H), 1.39–1.21 (m, 4H), 1.00–0.82 (m, 6H), and its 13C NMR (101 MHz, CDCl3) displays peaks at δ 183.06, 77.16, 47.23, 31.60, 29.66, 25.32, 22.78, 14.06, and 11.90. []
Q3: How is this compound typically synthesized?
A: 2-EHA is commonly manufactured via an aldol condensation of butyraldehyde, followed by an oxidation step. []
Q4: Are there alternative methods for this compound synthesis?
A: Yes, researchers have explored the direct synthesis of 2-EHA from 2-ethylhexanol using a 5% ZnO-3% MgO/SiO2 catalyst and pure oxygen as the oxidizing agent. []
Q5: Can this compound be produced from renewable resources?
A: Research suggests potential for bio-based production. For example, 2-EHA can be incorporated into polyol synthesis using a base-catalyzed acid-epoxy reaction with epoxidized sucrose soyate. []
Q6: What are the common applications of this compound?
A: 2-EHA is widely used in various industrial applications, including its use as a reagent in organic synthesis, a plasticizer, and a precursor for metal salts used in lubricants and greases. [, ]
Q7: Can you elaborate on the use of this compound in lubricant formulations?
A: Cobalt and manganese salts of 2-EHA are frequently incorporated into grease and lubricant formulations due to their desirable properties. []
Q8: What role does this compound play in the synthesis of polymers?
A: 2-EHA is a key component in producing triethylene glycol di-2-ethylhexanoate, a plasticizer, using catalysts like sulfuric acid, phosphoric acid, and solid superacid catalysts. []
Q9: How is this compound metabolized in the body?
A: Studies in rats have shown that 2-EHA is rapidly metabolized, primarily via β-oxidation, with the main urinary metabolites being the glucuronide conjugate of 2-EHA, 2-ethyladipic acid, and other hydroxylated derivatives. [, ]
Q10: What are the toxicological implications of the stereochemistry of this compound?
A: Research suggests that the enantiomers of 2-EHA exhibit different potencies in inducing peroxisome proliferation in mouse liver cells. The (+)-(S)-enantiomer appears to be more potent than the (-)-(R)-enantiomer. []
Q11: What analytical techniques are used to detect and quantify this compound?
A: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for the identification and quantification of 2-EHA in various matrices, including food products and biological samples. [, , ]
Q12: Are there any alternative analytical methods for this compound determination?
A: Yes, capillary electrophoresis with indirect UV detection has been employed to determine trace levels of 2-EHA in β-lactam antibiotics. []
Q13: Has the presence of this compound been reported in food products?
A: Yes, 2-EHA has been detected in baby food and fruit juices packaged in glass jars, with the contamination source being traced back to the plastic gaskets used in the lids. [, ]
Q14: What are the potential sources of this compound contamination in food?
A: The primary source of 2-EHA contamination in food products appears to be the migration of the compound from packaging materials, particularly the plastic gaskets used in the lids of glass jars. []
Q15: Does this compound exhibit catalytic activity in any reactions?
A: Yes, 2-EHA has been shown to act as a catalyst in organic synthesis. Notably, it promotes the Miyaura borylation of aryl and heteroaryl halides at room temperature, facilitating the formation of carbon-boron bonds. []
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